molecular formula C7H4ClNS B3050355 4-Chlorobenzo[d]isothiazole CAS No. 25380-61-4

4-Chlorobenzo[d]isothiazole

Cat. No.: B3050355
CAS No.: 25380-61-4
M. Wt: 169.63 g/mol
InChI Key: DHLIRMWNYRKKPN-UHFFFAOYSA-N
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Description

4-Chlorobenzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with a chlorine atom attached to the benzene ring. This compound is part of the broader class of isothiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]isothiazole typically involves the cyclization of pre-functionalized aromatic compounds containing both nitrogen and sulfur atoms. One common method includes the use of thiohydroxylamine and chlorinated aromatic precursors under specific reaction conditions .

Industrial Production Methods: Industrial production often employs metal-catalyzed approaches to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions and rhodium-catalyzed transannulation reactions have been reported as effective methods for synthesizing isothiazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzo[d]isothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized isothiazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chlorobenzo[d]isothiazole involves its interaction with various molecular targets and pathways. The compound’s isothiazole ring can participate in electron delocalization, making it reactive towards nucleophiles and electrophiles. This reactivity allows it to interfere with biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

  • Benz[c]isothiazole
  • Benz[d]isothiazole
  • Isothiazole

Comparison: 4-Chlorobenzo[d]isothiazole is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. For instance, the chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes .

Properties

IUPAC Name

4-chloro-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLIRMWNYRKKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NS2)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180029
Record name 4-Chloro-1,2-benzisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25380-61-4
Record name 4-Chloro-1,2-benzisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25380-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,2-benzisothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025380614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-1,2-benzisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,2-benzisothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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